molecular formula C11H22N2O2 B1442326 trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate CAS No. 250275-23-1

trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate

Cat. No. B1442326
CAS RN: 250275-23-1
M. Wt: 214.3 g/mol
InChI Key: SBAAVGHNGCRJNY-RKDXNWHRSA-N
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Description

Trans-tert-butyl (4-methylpiperidin-3-yl)carbamate, also known as TMC, is a cyclic carbamate that is commonly used as a protecting group for amino groups in organic synthesis. It has a molecular weight of 214.31 .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl ((3S,4R)-4-methylpiperidin-3-yl)carbamate . The InChI code is 1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a storage temperature of 2-8°C .

Scientific Research Applications

Alzheimer's Disease Research

Trans-tert-butyl (4-methylpiperidin-3-yl)carbamate has been investigated for its potential application in Alzheimer’s disease (AD) research. A study by Camarillo-López et al. (2020) focused on a compound closely related to this compound, which demonstrated moderate protective effects in astrocytes against amyloid beta peptide (Aβ)1-42. This compound was shown to act as both a β-secretase and an acetylcholinesterase inhibitor, preventing Aβ aggregation and the formation of fibrils from Aβ1-42. However, in vivo studies did not show a significant effect compared to a galantamine model in rats (Camarillo-López et al., 2020).

Crystallography and Molecular Interactions

Another aspect of research involving derivatives of this compound includes studying crystal structures and molecular interactions. Das et al. (2016) synthesized two carbamate derivatives and used single crystal X-ray diffraction for structural characterization. Their research highlighted the interplay of strong and weak hydrogen bonds in forming three-dimensional architectures in crystal packing (Das et al., 2016).

Synthetic Chemistry Applications

This compound and its derivatives also find applications in synthetic chemistry. Gómez-Sánchez et al. (2007) investigated the base-promoted heterocyclization of alkyl N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)carbamates, demonstrating a method for the synthesis of 7-azabicyclo[2.2.1]heptane derivatives, which are intermediates in the total synthesis of epibatidine (Gómez-Sánchez et al., 2007).

Photoredox Catalysis

The compound also has applications in photoredox catalysis. Wang et al. (2022) reported the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, showcasing a new cascade pathway for the assembly of 3-aminochromones under mild conditions (Wang et al., 2022).

Safety and Hazards

The safety information includes precautionary statements P261;P305+P351+P338 . The hazard statements are H302;H315;H319;H335 . The signal word is "Warning" .

properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAAVGHNGCRJNY-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tert-butyl 4-methylpyridin-3-ylcarbamate (200 mg, 0.96 mmol) was dissolved in glacial acetic acid (5 mL) and treated with PtO2 (200 mg, 1:1 w/w) under an atmosphere of hydrogen. The reaction mixture was stirred at rt for 15 h. The reaction mixture was then filtered through a pad of Celite. The filtrate was neutralized with solid NaHCO3, and extracted with EtOAc (5×50 mL). The organic layer was dried over Na2SO4, concentrated in vacuo to yield the titled compound (160 mg, 77%), which was used for next step without further purification. 1H NMR (400 MHz, CDCl3): δ 4.38-4.21 (m, 1H), 3.32-2.81 (m, 3H), 2.63-2.49 (m, 2H), 2.41-2.32 (m, 1H), 1.78-1.56 (m, 3H), 1.59 (s, 9H), 1.05 and 0.98 (2d, J=6.8 Hz, 3H). ES-MS: m/z [M+1]=215.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate
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trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate
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Reactant of Route 6
trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate

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